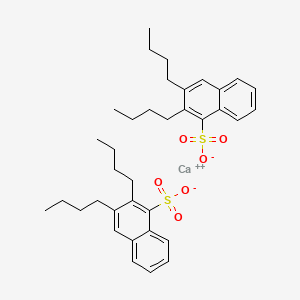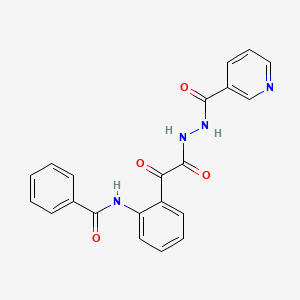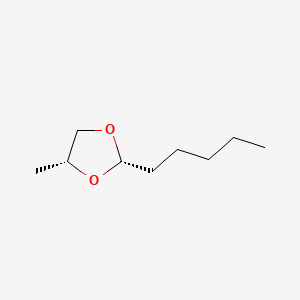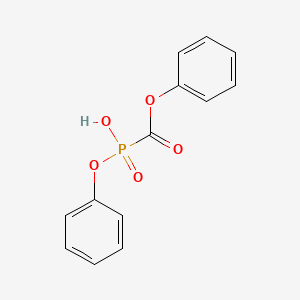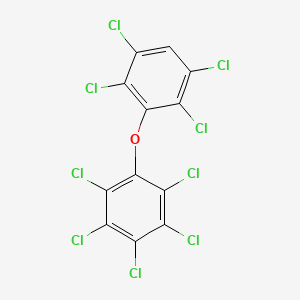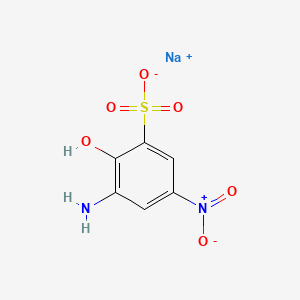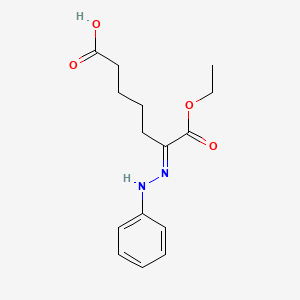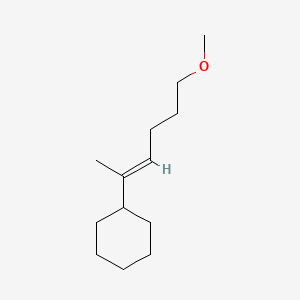
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate is an organic compound that belongs to the class of diazenecarboxylates. This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a diazenecarboxylate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate typically involves the reaction of ethyl diazenecarboxylate with an appropriate acetyloxy-substituted precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and may require the presence of a catalyst or a base to facilitate the reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazenecarboxylate moiety to amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate involves its interaction with specific molecular targets. The diazenecarboxylate moiety can participate in redox reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl diazenecarboxylate: A simpler analog without the acetyloxy group.
Methyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl 2-(1-hydroxy-1-methylethyl)diazenecarboxylate: A related compound with a hydroxy group instead of an acetyloxy group.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and diazenecarboxylate groups, which confer distinct reactivity and potential applications. Its structural features allow for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
6971-81-9 |
|---|---|
Molekularformel |
C8H14N2O4 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-[(E)-ethoxycarbonyldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C8H14N2O4/c1-5-13-7(12)9-10-8(3,4)14-6(2)11/h5H2,1-4H3/b10-9+ |
InChI-Schlüssel |
JVRRYCCNWITMTO-MDZDMXLPSA-N |
Isomerische SMILES |
CCOC(=O)/N=N/C(C)(C)OC(=O)C |
Kanonische SMILES |
CCOC(=O)N=NC(C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




